molecular formula C25H15N B14950974 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline

6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline

Cat. No.: B14950974
M. Wt: 329.4 g/mol
InChI Key: MGXKAIKYUKRVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .

Comparison with Similar Compounds

    Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.

    Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.

    Phenanthrene: A simpler PAH with three fused benzene rings.

Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .

Properties

Molecular Formula

C25H15N

Molecular Weight

329.4 g/mol

IUPAC Name

10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene

InChI

InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H

InChI Key

MGXKAIKYUKRVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65

Origin of Product

United States

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